molecular formula C18H11NO3 B11483235 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl-

6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl-

Cat. No.: B11483235
M. Wt: 289.3 g/mol
InChI Key: UXWLMFKAFWLICC-UHFFFAOYSA-N
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Description

2-Acetyl-11H-10-oxa-5-azatetraphen-11-one is a heterocyclic compound that features both oxygen and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-11H-10-oxa-5-azatetraphen-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a suitable amine with a ketone followed by cyclization can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Acetyl-11H-10-oxa-5-azatetraphen-11-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-acetyl-11H-10-oxa-5-azatetraphen-11-one involves its interaction with molecular targets within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the context of its use, such as its role in inhibiting certain enzymes or affecting cellular processes.

Comparison with Similar Compounds

  • 11-hydroxy-2,3,4,11-tetrahydro-1H-10-oxa-5-azatetraphen-1-one
  • 10,11-dihydro-5H-dibenzo[b,f]azepine

Comparison: 2-Acetyl-11H-10-oxa-5-azatetraphen-11-one is unique due to its specific acetyl group and the presence of both oxygen and nitrogen in its ring structure. This distinguishes it from similar compounds which may lack these features or have different functional groups, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

9-acetylchromeno[4,3-b]quinolin-6-one

InChI

InChI=1S/C18H11NO3/c1-10(20)11-6-7-15-12(8-11)9-14-17(19-15)13-4-2-3-5-16(13)22-18(14)21/h2-9H,1H3

InChI Key

UXWLMFKAFWLICC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC3=C(C4=CC=CC=C4OC3=O)N=C2C=C1

Origin of Product

United States

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